2-(2-ISOPROPYLPHENOXY)-1-MORPHOLINO-1-ETHANONE
Description
2-(2-ISOPROPYLPHENOXY)-1-MORPHOLINO-1-ETHANONE is an organic compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine that contains both amine and ether functional groups. The compound is characterized by the presence of an isopropylphenoxy group attached to the acetyl group, which is further linked to the morpholine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Properties
IUPAC Name |
1-morpholin-4-yl-2-(2-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12(2)13-5-3-4-6-14(13)19-11-15(17)16-7-9-18-10-8-16/h3-6,12H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFUBSKQYPNMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ISOPROPYLPHENOXY)-1-MORPHOLINO-1-ETHANONE typically involves the reaction of 2-isopropylphenol with chloroacetyl chloride to form 2-isopropylphenoxyacetyl chloride. This intermediate is then reacted with morpholine to yield the final product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
-
Formation of 2-isopropylphenoxyacetyl chloride
- React 2-isopropylphenol with chloroacetyl chloride in the presence of a base such as pyridine.
- Reaction conditions: Anhydrous solvent (e.g., dichloromethane), room temperature.
-
Formation of this compound
- React the 2-isopropylphenoxyacetyl chloride with morpholine.
- Reaction conditions: Anhydrous solvent (e.g., dichloromethane), room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-ISOPROPYLPHENOXY)-1-MORPHOLINO-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-ISOPROPYLPHENOXY)-1-MORPHOLINO-1-ETHANONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-ISOPROPYLPHENOXY)-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the isopropylphenoxyacetyl group.
4-acetylmorpholine: A simpler derivative with an acetyl group attached to the morpholine ring.
2-isopropylphenol: The phenolic precursor used in the synthesis of 2-(2-ISOPROPYLPHENOXY)-1-MORPHOLINO-1-ETHANONE.
Uniqueness
This compound is unique due to the presence of the isopropylphenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other morpholine derivatives and useful in specialized applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
